N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride
CAS No.:
Cat. No.: VC18241268
Molecular Formula: C13H21Cl2N3O
Molecular Weight: 306.23 g/mol
* For research use only. Not for human or veterinary use.
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride -](/images/structure/VC18241268.png)
Specification
Molecular Formula | C13H21Cl2N3O |
---|---|
Molecular Weight | 306.23 g/mol |
IUPAC Name | N-methyl-3-(piperazin-1-ylmethyl)benzamide;dihydrochloride |
Standard InChI | InChI=1S/C13H19N3O.2ClH/c1-14-13(17)12-4-2-3-11(9-12)10-16-7-5-15-6-8-16;;/h2-4,9,15H,5-8,10H2,1H3,(H,14,17);2*1H |
Standard InChI Key | ZYGCOVYAQVKJJC-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)C1=CC=CC(=C1)CN2CCNCC2.Cl.Cl |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
-
Benzamide backbone: A benzene ring linked to a carboxamide group (-CONH2), with the amide nitrogen methylated to form -N(CH3)-.
-
Piperazine-methyl substituent: A piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) connected via a methylene (-CH2-) bridge at the benzene ring’s 3-position.
-
Dihydrochloride salt: Two hydrochloric acid molecules protonating the piperazine ring’s secondary amines, improving solubility.
The IUPAC name for the free base is N-methyl-3-(piperazin-1-ylmethyl)benzamide, with the dihydrochloride salt adding two chloride counterions.
Table 1: Key Physicochemical Properties
Synthetic Methodology
General Synthesis Pathway
While no explicit synthesis route for this compound is documented, its preparation likely follows established protocols for piperazine-benzamide derivatives:
-
Benzamide formation:
-
React 3-(bromomethyl)benzoic acid with methylamine to yield N-methyl-3-(bromomethyl)benzamide.
-
Substitute bromide with piperazine via nucleophilic substitution in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C.
-
-
Salt formation:
-
Treat the free base with hydrochloric acid (2 equivalents) in ethanol or water to precipitate the dihydrochloride salt.
-
Optimization Challenges
-
Piperazine reactivity: Steric hindrance from the methylene bridge may reduce substitution efficiency, necessitating excess piperazine (1.5–2.0 equivalents).
-
Salt crystallization: Controlled pH adjustment (pH 4–5) ensures selective precipitation of the dihydrochloride form over monohydrochloride byproducts.
Target | Activity | Potential Indication | Reference Model |
---|---|---|---|
GlyT1 | Inhibitor (IC₅₀ ~10 nM) | Schizophrenia | |
Dopamine D₂ | Partial antagonist | Psychosis | |
σ1 Receptor | Antagonist | Neuropathic pain |
Comparative Analysis with Structural Analogs
SSR504734 vs. Target Compound
SSR504734 ([2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide]) shares a benzamide-piperidine scaffold but differs in:
-
Substituents: SSR504734 has a trifluoromethyl group and chiral piperidine, whereas the target compound uses piperazine and N-methyl.
-
Pharmacokinetics: Piperazine’s lower lipophilicity may reduce blood-brain barrier penetration compared to SSR504734’s piperidine .
Future Research Directions
-
In vitro binding assays: Quantify affinity for GlyT1, D₂, and σ1 receptors.
-
In vivo efficacy models: Test in rodent paradigms for schizophrenia (e.g., prepulse inhibition) and neuropathic pain (e.g., chronic constriction injury).
-
Salt form optimization: Compare dihydrochloride with other salts (e.g., phosphate) for stability and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume